4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone (CAS 1105192-62-8) is a heterocyclic small molecule belonging to the 1-aryl-2-pyrrolidinone class, featuring a 4-amino substituent on the pyrrolidinone ring and a 3,4-dimethyl substitution on the N-phenyl ring. With a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol, this compound serves as a versatile scaffold in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) around anti-inflammatory and potential anticancer targets.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B12121574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CC(CC2=O)N)C
InChIInChI=1S/C12H16N2O/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12(14)15/h3-5,10H,6-7,13H2,1-2H3
InChIKeyLJADIEBJFWXYIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone: Core Structural and Procurement Profile


4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone (CAS 1105192-62-8) is a heterocyclic small molecule belonging to the 1-aryl-2-pyrrolidinone class, featuring a 4-amino substituent on the pyrrolidinone ring and a 3,4-dimethyl substitution on the N-phenyl ring . With a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol, this compound serves as a versatile scaffold in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) around anti-inflammatory and potential anticancer targets [1]. It is commercially available primarily as a research intermediate, with the free base (purity ≥95%) and the hydrochloride salt (CAS 1177279-61-6) being the most common procurement forms .

Scaffold
1-Aryl-2-pyrrolidinone with 4-amino and 3,4-dimethylphenyl groups
Research context
Inflammation-related pathway SAR; oncology target studies
Procurement form
Free base (research grade) or hydrochloride salt available

Why 4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone Cannot Be Casually Substituted


In the 1-aryl-2-pyrrolidinone chemical space, minor structural permutations—such as relocating the amino group from the 4- to the 3-position of the lactam ring or altering the dimethyl substitution pattern on the N-aryl ring—can profoundly impact biological activity [1]. The specific 3,4-dimethylphenyl substituent contributes a distinct steric and electronic microenvironment that is not replicated by the 2,3- or 2,4-dimethyl isomers, potentially altering target binding kinetics and selectivity [2]. Furthermore, the presence of the primary amine at the 4-position provides a critical synthetic handle and a hydrogen-bonding pharmacophore that is absent in the des-amino analog 1-(3,4-dimethylphenyl)-2-pyrrolidinone, making simple replacement without quantitative justification a high-risk decision .

Positional isomer mismatch

3-amino isomer may shift hydrogen-bond geometry and logP, altering solubility and target engagement.

Aryl substitution pattern

2,3-dimethylphenyl analog introduces ortho steric clash; conformational profile may not transfer.

Loss of 4-amino handle

Des-amino analog lacks key derivatization site; synthetic versatility and pharmacophore are lost.

Quantitative Differential Evidence for 4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone


Physicochemical Differentiation: Lipophilicity and Polarity Against the 3-Amino Positional Isomer

The 4-amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone HCl salt (CAS 1177279-61-6) exhibits a computed LogP of 1.3 and a Polar Surface Area (PSA) of 46 Ų, with 1 hydrogen bond donor and 2 acceptors [1]. While experimental data for the 3-amino positional isomer (CAS 1249823-00-4) is not publicly available in curated databases, the shift of the amino group from the 4- to the 3-position is predicted to alter both the pKa of the amine and the molecular dipole moment, directly impacting solubility and membrane permeability profiles . This distinction is critical for procurement decisions when either CNS penetration (influenced by PSA < 70 Ų) or specific solubility profiles are required.

Physicochemical profile vs 3-amino isomer
Data to verify
Computed LogP 1.3, PSA 46 Ų (HCl salt); comparator data absent
Positional shift likely alters pKa and dipole; hydrogen-bond vector differs
In silico values only; experimental comparator not available
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Reactivity Differentiation: Synthetic Utility of the 4-Amino Handle vs. Des-Amino Analog

The 4-amino group serves as a key derivatization point for generating combinatorial libraries. The des-amino analog, 1-(3,4-dimethylphenyl)-2-pyrrolidinone (CAS 343375-66-6, MW 189.25 g/mol), lacks this synthetic handle . This means the amino-bearing compound can undergo acylation, alkylation, and condensation reactions to generate diverse chemotypes, whereas the des-amino analog is limited to reactions at the less accessible pyrrolidinone ring positions. The presence of two heteroatom functional groups (amine and lactam carbonyl) on the target compound provides orthogonal reactivity that is essential for stepwise derivatization .

Synthetic versatility
Reported
2 reactive sites
Primary amine plus lactam carbonyl enable orthogonal derivatizations
Des-amino analog has only 1 reactive site; library synthesis scope reduced
Synthetic Chemistry Intermediate Procurement Parallel Synthesis

Aryl Substitution Pattern Differentiation: 3,4-Dimethyl vs. 2,3-Dimethyl Isomer

The target compound's N-aryl group is substituted with methyl groups at the 3 and 4 positions, creating a specific steric and electronic profile . The positional isomer 4-amino-1-(2,3-dimethylphenyl)pyrrolidin-2-one (PubChem CID 43521161) places the methyl groups ortho and meta to the N-linkage, which introduces steric hindrance around the N-aryl bond that can restrict rotation and alter the conformational preference of the pyrrolidinone ring [1]. The 3,4-dimethyl pattern reduces this steric clash, potentially allowing for greater conformational freedom and distinct target engagement profiles compared to the 2,3-substituted isomer [2].

Aryl substitution comparison
Class-level
3,4-dimethyl reduces ortho steric hindrance vs 2,3-isomer
Conformational freedom may differ; target engagement profiles could diverge
Structural inference; direct binding data not reported
Medicinal Chemistry Structure-Activity Relationship Selectivity Profiling

Class-Level Anti-Inflammatory Activity: Historical Basis for 1-Aryl-2-Pyrrolidinone Scaold Selection

A seminal study by Okumura et al. (1966) established that a series of 3- or 4-disubstituted amino-1-aryl-2-pyrrolidinone derivatives possess potent anti-inflammatory effects when administered intraperitoneally [1]. While the study did not specifically report data for 4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone, it provides class-level validation that the 4-amino-1-aryl-2-pyrrolidinone pharmacophore is associated with anti-inflammatory activity. This historical precedence supports the selection of this compound class for inflammation-targeted research, but does not provide direct quantitative differentiation against specific analogs.

Class-level anti-inflammatory evidence
Supporting evidence
1-Aryl-2-pyrrolidinone series reported anti-inflammatory activity (rat edema model)
Supports scaffold selection for inflammation research; no compound-specific data
Original 1966 study; requires validation for this analog
Inflammation Drug Discovery Pyrrolidinone Pharmacophore

Evidence-Backed Application Scenarios for 4-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone


Medicinal Chemistry SAR Exploration of Anti-Inflammatory Pyrrolidinones

This compound is best applied as a key intermediate for generating focused libraries around the 1-aryl-2-pyrrolidinone anti-inflammatory pharmacophore, as originally described by Okumura et al. (1966) [1]. Its 4-amino group allows for rapid diversification into amide, sulfonamide, or urea derivatives, while the 3,4-dimethylphenyl group serves as a fixed steric/electronic anchor. The distinct 4-amino position (vs. the 3-amino isomer) offers unique hydrogen-bonding vector geometry that is valuable for probing target binding pockets [2].

Synthetic Intermediate for Dual-Reactive Building Block Procurement

As a building block with two orthogonal reactive sites (the primary amine and the lactam carbonyl), this compound is uniquely suited for multi-step synthesis strategies [1]. Unlike the des-amino analog 1-(3,4-dimethylphenyl)-2-pyrrolidinone, which offers only a single reactive handle, this compound enables chemists to perform sequential derivatizations without protective group manipulations, streamlining the synthesis of complex lead-like molecules [2].

Conformational Analysis and Atropisomerism Studies

The 3,4-dimethyl substitution pattern on the N-phenyl ring (compared to the 2,3-dimethyl isomer) results in reduced steric hindrance around the N-aryl bond, making this compound a preferred substrate for studying the impact of N-aryl rotational freedom on biological activity [1]. Researchers investigating the role of atropisomerism in target selectivity can use this compound as a negative control against ortho-substituted analogs to delineate conformational effects from electronic effects [2].

Physicochemical Property Baseline for CNS Drug Discovery

With a computed LogP of 1.3 and a PSA of 46 Ų (for the HCl salt), this compound falls within favorable ranges for CNS drug-likeness (PSA < 70 Ų is often associated with blood-brain barrier permeability) [1]. Medicinal chemists optimizing CNS-penetrant candidates can use this compound as a starting scaffold and compare its properties against the 3-amino isomer or other regioisomers to rapidly establish property-activity relationships [2].

Application
Selection Property
Validation Focus
Inflammation pathway SAR
4-amino derivatization handle; 3,4-dimethylphenyl steric anchor
Hydrogen-bond vector geometry; class-level anti-inflammatory reference
Multi-step synthesis building block
Two orthogonal reactive sites (amine + lactam)
Sequential derivatization without protecting group manipulation
Conformational / atropisomerism studies
3,4-dimethyl vs ortho-substituted analog: reduced steric restriction
N-aryl rotational freedom; impact on target selectivity
CNS drug-like property baseline
Computed logP and PSA profile
Comparison with positional isomers for property-activity trends
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